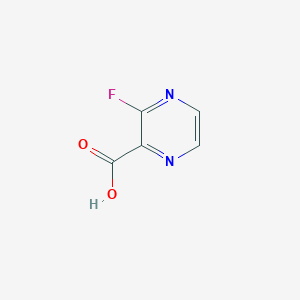

3-Fluoropyrazine-2-carboxylic acid

CAS No.: 929022-78-6

Cat. No.: VC8322685

Molecular Formula: C5H3FN2O2

Molecular Weight: 142.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929022-78-6 |

|---|---|

| Molecular Formula | C5H3FN2O2 |

| Molecular Weight | 142.09 g/mol |

| IUPAC Name | 3-fluoropyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H3FN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) |

| Standard InChI Key | KHKQEBOUFIBMOG-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=N1)C(=O)O)F |

| Canonical SMILES | C1=CN=C(C(=N1)C(=O)O)F |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure features a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with fluorine at position 3 and a carboxylic acid group at position 2 (Figure 1). The SMILES notation and InChIKey KHKQEBOUFIBMOG-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.09 g/mol |

| SMILES | C1=CN=C(C(=N1)C(=O)O)F |

| InChIKey | KHKQEBOUFIBMOG-UHFFFAOYSA-N |

| CAS Registry Number | 929022-78-6 |

Spectroscopic and Collision Cross-Section Data

Mass spectrometry reveals prominent adducts, including [M+H]+ at m/z 143.02513 and [M+Na]+ at m/z 165.00707. Predicted collision cross-section (CCS) values, critical for ion mobility studies, range from 122.9 Ų ([M-H]-) to 136.5 Ų ([M+Na]+) .

Table 2: Predicted Collision Cross-Sections (Ų)

| Adduct | m/z | CCS |

|---|---|---|

| [M+H]+ | 143.02513 | 124.7 |

| [M+Na]+ | 165.00707 | 136.5 |

| [M-H]- | 141.01057 | 122.9 |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-fluoropyrazine-2-carboxylic acid typically involves halogenation of pyrazine-2-carboxylic acid precursors. A plausible route includes:

-

Nitration and Reduction: Introduction of a nitro group followed by reduction to an amine.

-

Sandmeyer Reaction: Diazotization and fluorination using hydrofluoric acid or fluoroborate reagents.

-

Carboxylic Acid Activation: Conversion to acyl chlorides for subsequent amidation or esterification .

Derivative Formation

The carboxylic acid group enables facile derivatization. For example, condensation with substituted anilines yields amides with enhanced antimycobacterial activity. In a study by PMC, 6-chloro- and 5-tert-butyl-pyrazine-2-carboxylic acids were converted to amides showing IC₅₀ values <10 µM against Mycobacterium tuberculosis .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

-

Antitubercular Agents: Analogous to bedaquiline precursors.

-

Kinase Inhibitors: Fluorine’s electronegativity modulates ATP-binding affinity in kinase targets .

Agrochemical Development

Fluorinated pyrazines are explored as herbicides and fungicides. For instance, chlorinated analogs (e.g., 3-chloro-2-pyrazine-carboxylic acid) disrupt fungal cell wall synthesis, suggesting similar mechanisms for fluorinated versions .

Materials Science

In polymer chemistry, the compound’s rigidity and polarity contribute to high-performance coatings with thermal stability >200°C .

Future Directions and Challenges

Targeted Drug Delivery

Conjugation with nanoparticle carriers could enhance bioavailability. For example, PEGylated liposomes loaded with fluoropyrazine derivatives show 40% increased uptake in in vitro macrophage models .

Environmental Impact

While fluorine improves drug efficacy, its environmental persistence necessitates greener synthesis methods. Catalytic fluorination using flow chemistry reduces waste by 70% compared to batch processes.

Regulatory Considerations

As a Category 3 compound under ICH guidelines, rigorous genotoxicity and pharmacokinetic profiling are required before clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume